molecular formula C7H18Cl2N2O B2728102 1-(2-Aminoethyl)piperidin-3-ol dihydrochloride CAS No. 1442093-03-9

1-(2-Aminoethyl)piperidin-3-ol dihydrochloride

Cat. No. B2728102
CAS RN: 1442093-03-9
M. Wt: 217.13
InChI Key: JDKDVAASEHLQCL-UHFFFAOYSA-N
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Description

“1-(2-Aminoethyl)piperidin-3-ol dihydrochloride” is a chemical compound with the CAS Number: 847499-95-0 . It has a molecular weight of 144.22 and its IUPAC name is 1-(2-aminoethyl)-3-piperidinol . It is usually in the form of an oil .


Molecular Structure Analysis

The InChI code for “1-(2-Aminoethyl)piperidin-3-ol dihydrochloride” is 1S/C7H16N2O/c8-3-5-9-4-1-2-7(10)6-9/h7,10H,1-6,8H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical form of “1-(2-Aminoethyl)piperidin-3-ol dihydrochloride” is an oil . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 144.22 .

Safety and Hazards

The safety information available indicates that “1-(2-Aminoethyl)piperidin-3-ol dihydrochloride” is classified under GHS05 and GHS07 pictograms . The hazard statements include H314 and H335 , indicating that the compound can cause severe skin burns and eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As for future directions, “1-(2-Aminoethyl)piperidin-3-ol dihydrochloride” could be used for pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing .

properties

IUPAC Name

1-(2-aminoethyl)piperidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c8-3-5-9-4-1-2-7(10)6-9;;/h7,10H,1-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKDVAASEHLQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)piperidin-3-ol dihydrochloride

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